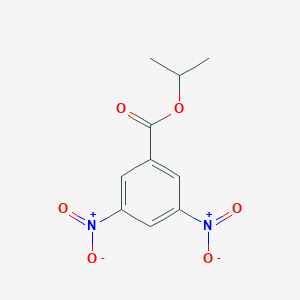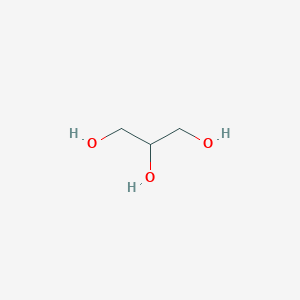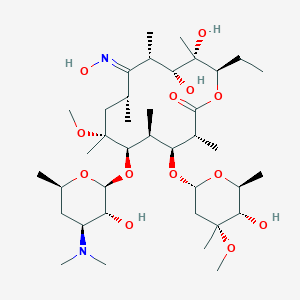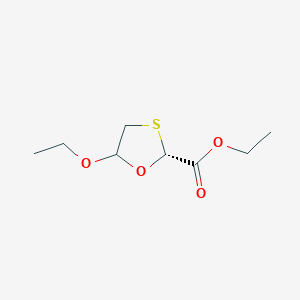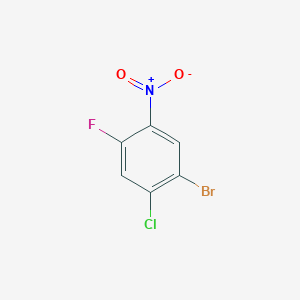
1-Bromo-2-chloro-4-fluoro-5-nitrobenzene
Übersicht
Beschreibung
1-Bromo-2-chloro-4-fluoro-5-nitrobenzene is a compound with the molecular formula C6H2BrClFNO2 and a molecular weight of 254.44 . It is a solid substance that is sealed in dry and stored at room temperature .
Synthesis Analysis
The synthesis of such compounds often involves electrophilic substitution reactions . In the first, slow or rate-determining, step the electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate .Molecular Structure Analysis
The molecular structure of 1-Bromo-2-chloro-4-fluoro-5-nitrobenzene consists of a benzene ring substituted with bromo, chloro, fluoro, and nitro groups . The InChI code for this compound is 1S/C6H2BrClFNO2/c7-3-1-4(8)5(9)2-6(3)10(11)12/h1-2H .Wissenschaftliche Forschungsanwendungen
Vibrational Spectroscopy and Molecular Analysis
A study by Reddy & Rao (1994) focused on the vibrational spectroscopy of substituted benzenes, including derivatives similar to 1-Bromo-2-chloro-4-fluoro-5-nitrobenzene. This research aids in understanding the vibrational properties and molecular structure of such compounds.
X-ray Crystallography and Structural Analysis
Mroz et al. (2020) conducted an X-ray crystallography study on 1-(halomethyl)-3-nitrobenzene, which shares similarities with the compound , highlighting the challenges and discrepancies between theoretical and experimental structural analysis in such chemicals (Mroz, Wang, Englert, & Dronskowski, 2020).
Metabolic Studies
Bray, James, & Thorpe (1958) explored the metabolism of various halogenonitrobenzenes in rabbits, which is relevant for understanding the biological interactions and metabolic pathways of similar compounds like 1-Bromo-2-chloro-4-fluoro-5-nitrobenzene (Bray, James, & Thorpe, 1958).
Nucleophilic Aromatic Substitutions
A study by Suhr & Grube (1966) on nucleophilic aromatic substitutions involving various amines and halonitrobenzenes offers insights into the chemical reactivity and potential applications of 1-Bromo-2-chloro-4-fluoro-5-nitrobenzene in synthetic chemistry (Suhr & Grube, 1966).
Electrochemical and Spectroscopic Studies
Several studies have explored the electrochemical properties and spectroscopic analysis of halobenzene derivatives. These include the works of Horio et al. (1996) and Kwon, Kim, & Kim (2002), which provide valuable data on the electrochemical behavior and spectral properties of compounds closely related to 1-Bromo-2-chloro-4-fluoro-5-nitrobenzene (Horio, Momota, Kato, Morita, & Matsuda, 1996); (Kwon, Kim, & Kim, 2002).
Nucleophilic Substitution by Hydrogen
Gold, Miri, & Robinson (1980) investigated the role of sodium borohydride in nucleophilic aromatic substitution by hydrogen, which is pertinent to understanding the chemical reactivity of halonitrobenzenes, including 1-Bromo-2-chloro-4-fluoro-5-nitrobenzene (Gold, Miri, & Robinson, 1980).
Synthesis and Chemical Transformations
Spencer et al. (2008) focused on the microwave-mediated reduction of nitroaromatics containing heterocycles and fluorine, which is relevant for the synthetic applications and transformations of 1-Bromo-2-chloro-4-fluoro-5-nitrobenzene (Spencer, Rathnam, Patel, & Anjum, 2008).
Safety And Hazards
The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It has hazard statements H302, H315, H319, H335 indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .
Eigenschaften
IUPAC Name |
1-bromo-2-chloro-4-fluoro-5-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2BrClFNO2/c7-3-1-6(10(11)12)5(9)2-4(3)8/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVDJBLFLBBBGMD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Br)Cl)F)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2BrClFNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60553789 | |
| Record name | 1-Bromo-2-chloro-4-fluoro-5-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60553789 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.44 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Bromo-2-chloro-4-fluoro-5-nitrobenzene | |
CAS RN |
111010-08-3 | |
| Record name | 1-Bromo-2-chloro-4-fluoro-5-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60553789 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-bromo-2-chloro-4-fluoro-5-nitrobenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

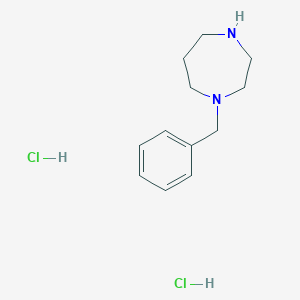
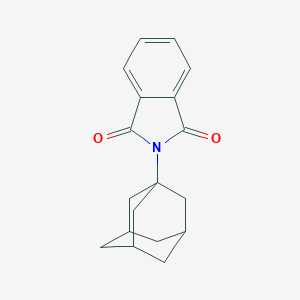


![(2S)-2-Acetyloxy-2-phenylacetic acid;diphenyl-[(2S)-pyrrolidin-2-yl]methanol](/img/structure/B170286.png)
